molecular formula C14H9N3O4 B1408772 (2S)-(5,7-Dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyrazin-6-yl)(phenyl)acetic acid CAS No. 1351398-00-9

(2S)-(5,7-Dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyrazin-6-yl)(phenyl)acetic acid

Cat. No. B1408772
CAS RN: 1351398-00-9
M. Wt: 283.24 g/mol
InChI Key: IHUIHFKBCYOUMW-NSHDSACASA-N
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Description

Phenylacetic acid is an organic compound containing a phenyl functional group and a carboxylic acid functional group . It is a white solid with a strong honey-like odor .


Synthesis Analysis

Phenylacetic acid can be prepared by the hydrolysis of benzyl cyanide . It can also be synthesized from mandelic acid .


Molecular Structure Analysis

The molecular formula of phenylacetic acid is C8H8O2 . It contains a phenyl functional group and a carboxylic acid functional group .


Chemical Reactions Analysis

Phenylacetic acid undergoes ketonic decarboxylation to form ketones . It can be condensed with itself to form dibenzyl ketone, or with a large excess of another carboxylic acid (in the form of an acid anhydride), such as with acetic anhydride to form phenylacetone .


Physical And Chemical Properties Analysis

Phenylacetic acid is a white solid with a honey-like odor . It has a density of 1.0809 g/cm3 . The melting point is 76 to 77 °C and the boiling point is 265.5 °C . It is soluble in water at a concentration of 15 g/L .

Scientific Research Applications

Synthesis and Characterization

The compound (2S)-(5,7-Dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyrazin-6-yl)(phenyl)acetic acid and its derivatives have been extensively explored in the field of organic synthesis. Studies focus on synthesizing new compounds through various chemical reactions, showcasing the versatility of this compound as a precursor in creating a range of chemically significant derivatives. For instance, Fathi and Mohammed (2021) described the synthesis of new N-Aryl sulfonyl hydrazone compounds by treating a similar pyrrolo[3,4-b]pyrazine derivative with chlorosulfuric acid and hydrazine hydrate, leading to the synthesis of substituted benzene sulfonohydrazones (Fathi & Mohammed, 2021).

Chemical Combinations and Curative Requisition

The derivatives of the mentioned compound have shown potential in medicinal chemistry, especially in synthesizing novel molecules with prospective therapeutic applications. Saraswat and Pandey (2017) engaged in producing chemical combinations that magnetized significant interest for their potential curative applications. Their work emphasizes the compound's role in synthesizing derivatives with potential pharmacological activities (Saraswat & Pandey, 2017).

Antimicrobial and Analgesic Activities

The synthesis of new chemical entities using this compound has led to the discovery of molecules with significant biological activities. Jayanna et al. (2013) synthesized (5,7-dichloro-1,3-benzoxazol-2-yl)-3-phenyl-1H-pyrazole-4-carbaldehyde derivatives and tested them for antimicrobial and analgesic activities. Their research highlights the potential of derivatives in developing new antimicrobial and analgesic agents, demonstrating pronounced activities and exhibiting an interesting binding profile with high receptor affinity (Jayanna et al., 2013).

Chemiluminescent Properties

Moreover, derivatives of this compound have been investigated for their chemiluminescent properties. Algi et al. (2017) synthesized compounds containing pyrrole and pyridazine units, demonstrating that these compounds glow in the presence of hydrogen peroxide in a basic medium. The glow intensity can be significantly increased with Fe3+ ions, showcasing the compound's potential in developing chemiluminescent materials (Algi et al., 2017).

Corrosion Inhibition

In the context of industrial applications, derivatives of this compound have been explored as corrosion inhibitors. Lgaz et al. (2020) demonstrated the utility of pyrazoline derivatives for enhancing mild steel resistance in hydrochloric acid, highlighting the compounds' effectiveness in protecting against acid attack through physical and chemical adsorption on the metal surface. This study showcases the practical applications of these derivatives in industrial maintenance and protection (Lgaz et al., 2020).

Mechanism of Action

Phenylacetic acid is used as an adjunct to treat acute hyperammonemia and associated encephalopathy in adult and pediatric patients with deficiencies in enzymes of the urea cycle .

Safety and Hazards

Phenylacetic acid is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is harmful if swallowed .

Future Directions

As a commercial chemical, phenylacetic acid is subject to controls in countries including the United States and China because it can be used in the illicit production of phenylacetone, which is used in the manufacture of substituted amphetamines .

properties

IUPAC Name

(2S)-2-(5,7-dioxopyrrolo[3,4-b]pyrazin-6-yl)-2-phenylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9N3O4/c18-12-9-10(16-7-6-15-9)13(19)17(12)11(14(20)21)8-4-2-1-3-5-8/h1-7,11H,(H,20,21)/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHUIHFKBCYOUMW-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)O)N2C(=O)C3=NC=CN=C3C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[C@@H](C(=O)O)N2C(=O)C3=NC=CN=C3C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S)-(5,7-Dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyrazin-6-yl)(phenyl)acetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2S)-(5,7-Dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyrazin-6-yl)(phenyl)acetic acid
Reactant of Route 2
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(2S)-(5,7-Dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyrazin-6-yl)(phenyl)acetic acid
Reactant of Route 3
(2S)-(5,7-Dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyrazin-6-yl)(phenyl)acetic acid
Reactant of Route 4
(2S)-(5,7-Dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyrazin-6-yl)(phenyl)acetic acid
Reactant of Route 5
(2S)-(5,7-Dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyrazin-6-yl)(phenyl)acetic acid
Reactant of Route 6
(2S)-(5,7-Dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyrazin-6-yl)(phenyl)acetic acid

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